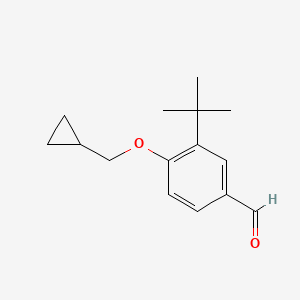

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-tert-butyl-4-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-15(2,3)13-8-12(9-16)6-7-14(13)17-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWTZSFFWSETGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Benzaldehyde Core

The benzaldehyde core can be prepared by oxidation of the corresponding benzyl alcohol or via direct formylation of the aromatic ring.

Oxidation of benzyl alcohols: Using oxidants such as pyridinium chlorochromate (PCC) or chromic acid converts benzyl alcohol derivatives to benzaldehydes under mild conditions, preserving other sensitive groups.

Formylation reactions: Reactions such as the Reimer-Tiemann or Vilsmeier-Haack formylation can introduce the aldehyde group onto the aromatic ring, although these may require careful control to avoid side reactions with bulky substituents.

Introduction of the Tert-butyl Group

The tert-butyl group is typically introduced via Friedel-Crafts alkylation:

Friedel-Crafts Alkylation: The aromatic benzaldehyde or its precursor is treated with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction installs the tert-butyl group selectively at the 3-position relative to the aldehyde, depending on directing effects.

Reaction conditions are optimized to minimize polyalkylation and rearrangement of the tert-butyl carbocation.

Attachment of the Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent is introduced via ether formation:

Williamson Ether Synthesis: The phenolic hydroxyl group (if present) on the aromatic ring is reacted with cyclopropylmethanol or its halide derivative in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the ether linkage.

Typical conditions involve stirring under inert atmosphere (nitrogen) at controlled temperatures (10–70 °C) for extended periods (12–15 hours) to ensure complete reaction and high yield.

Representative Synthetic Procedure (Adapted from Related Compounds)

Reaction Conditions and Optimization

Solvents: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are preferred for ether formation due to their ability to stabilize alkoxide intermediates.

Temperature: Moderate temperatures (10–70 °C) are used to balance reaction rate and selectivity.

Atmosphere: Inert atmosphere (nitrogen) is critical to prevent oxidation or side reactions of sensitive intermediates.

Purification: Recrystallization and chromatographic techniques are employed to achieve high purity, often using toluene or Sherwood oil as recrystallization solvents.

Research Findings and Yield Data

Ether formation via Williamson synthesis typically achieves yields around 80% with high HPLC purity (>85%).

Friedel-Crafts alkylation yields vary depending on substrate and conditions but generally provide good regioselectivity and moderate to high yields.

The overall process benefits from mild reaction conditions, minimizing impurity formation and facilitating scale-up for industrial production.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Benzaldehyde core formation | Oxidation of benzyl alcohol | PCC, chromic acid, mild conditions | High | Preserves sensitive groups |

| Tert-butyl group introduction | Friedel-Crafts alkylation | tert-butyl chloride, AlCl3, controlled temp | Moderate | Selective alkylation |

| Cyclopropylmethoxy attachment | Williamson ether synthesis | Cyclopropylmethanol, NaH or KH, acetone/DMF | ~80 | High yield, mild conditions |

| Purification | Recrystallization | Toluene, Sherwood oil | - | High purity, scalable |

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl and cyclopropylmethoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzoic acid.

Reduction: Formation of 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be attributed to the functional groups present, allowing it to participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution due to the electron-donating nature of the tert-butyl group, which enhances nucleophilicity at the ortho and para positions of the benzene ring.

Synthetic Routes

Several synthetic routes have been developed for obtaining 3-(tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde. These methods often involve:

- Alkylation Reactions : Utilizing cyclopropylmethyl halides in the presence of bases to form the desired product.

- Oxidative Reactions : Employing electrochemical methods for C-C bond cleavage, which can yield various products from the aldehyde precursor .

Research indicates that compounds with similar substituents can exhibit anti-inflammatory properties and may act as selective inhibitors of phosphodiesterase enzymes, which are crucial in various signaling pathways related to inflammation and other physiological processes .

Case Study 1: Electrochemical Oxidation

In one study, this compound was subjected to electrochemical oxidation under controlled conditions. The results indicated that the compound could participate in radical pathways, leading to various products with potential applications in synthetic organic chemistry .

Case Study 2: Fluorescent Probes

Another area of exploration involves the development of fluorescent probes derived from compounds similar to this compound. These probes are designed for biological imaging and have shown promise in selectively targeting cannabinoid receptors, which play a role in many physiological processes including appetite regulation .

Wirkmechanismus

The mechanism of action of 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl and cyclopropylmethoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Electronic and Steric Effects

- tert-Butyl Group : The tert-butyl group in the target compound enhances hydrophobicity and introduces significant steric hindrance, which may reduce reactivity at the aldehyde group compared to less bulky analogs like S5 . This property is advantageous in applications requiring stability under harsh conditions .

- Difluoromethoxy Group : In 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde , the difluoromethoxy group acts as an electron-withdrawing substituent , stabilizing the molecule via inductive effects. This enhances its suitability for pharmaceutical applications, such as in Roflumilast , where metabolic stability is critical .

- Hydroxyl Group : The hydroxyl group in 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde increases polarity and reactivity, making it a versatile intermediate for further functionalization, such as oxidation to carboxylic acids .

Key Research Findings

Steric vs. Electronic Trade-offs : The tert-butyl group in the target compound may limit its reactivity in coupling reactions compared to smaller substituents but enhances thermal stability .

Industrial Scalability : The high yields (86–99%) reported for analogs like S5 and 23 suggest that similar efficiency could be achievable for the target compound with optimized protocols .

Biologische Aktivität

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde (C15H20O2) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C15H20O2

- Molecular Weight : 232.33 g/mol

- CAS Number : 53409370

The structure of this compound features a benzaldehyde moiety with a tert-butyl group and a cyclopropylmethoxy substituent, which contributes to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. The exact mechanisms remain to be fully elucidated, but it may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Antitumor Potential : The compound has been investigated for its anticancer properties. It is hypothesized to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Possible mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It may act on various receptors, altering signal transduction pathways that affect cell survival and proliferation.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition of growth for several strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50-100 µg/mL for effective strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Study 2: Antitumor Activity Evaluation

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 20 | 70 |

| HeLa | 25 | 65 |

| A549 | 30 | 60 |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene ring or modifications to the tert-butyl or cyclopropyl groups could enhance its potency and selectivity against specific targets.

Future Directions

Further research is needed to:

- Elucidate the precise mechanisms through which this compound exerts its biological effects.

- Conduct in vivo studies to assess its efficacy and safety profile.

- Explore potential derivatives that could enhance its therapeutic potential.

Q & A

Q. Methodological solutions :

- Optimize catalyst loading : Phase-transfer catalysts (e.g., BTMA) improve interfacial reactivity in biphasic systems .

- Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation .

- Purify intermediates : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials .

Troubleshooting : If byproducts like 4-(difluoromethoxy) derivatives form, adjust stoichiometry of cyclopropylmethyl chloride and monitor reaction time .

Advanced: What is the role of this compound in synthesizing PDE4 inhibitors like Roflumilast?

This benzaldehyde derivative serves as a key intermediate in the synthesis of Roflumilast, a PDE4 inhibitor for COPD:

- Step 1 : Condensation with chlorodifluoromethane introduces the difluoromethoxy group .

- Step 2 : Oxidation to the benzoic acid derivative, followed by conversion to an acyl chloride for coupling with 3,5-dichloropyridin-4-amine .

Research gap : Stability of the cyclopropylmethoxy group under acidic coupling conditions requires investigation (e.g., via ¹⁹F NMR or LC-MS monitoring) .

Data Contradiction: How to resolve discrepancies in reported solubility values across studies?

Q. Experimental approach :

- Solubility testing : Use shake-flask method in water, ethanol, and DMSO at 25°C. Compare with literature values (e.g., 8.45 mg/mL in ethanol vs. 1.5 g/L in water ).

- Analytical validation : Quantify solubility via UV-Vis spectroscopy (λmax ~270 nm for benzaldehydes) or HPLC (C18 column, acetonitrile/water mobile phase) .

Possible causes : Impurities (e.g., residual tert-butyl alcohol) may alter solubility; recrystallize from hexane/EtOAc for purity .

Advanced: How does the compound’s reactivity vary under acidic vs. basic conditions?

- Acidic conditions : The aldehyde group may undergo hydration or form acetals. Cyclopropylmethoxy ethers are generally stable but can undergo ring-opening under strong acids (e.g., H₂SO₄) .

- Basic conditions : The tert-butyl group is resistant, but prolonged exposure to NaOH may hydrolyze the cyclopropylmethoxy moiety. Monitor via ¹H NMR for degradation .

Application : Use mild bases (e.g., NaHCO₃) in coupling reactions to preserve functionality .

Advanced: What analytical methods quantify trace impurities in this compound?

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water:acetonitrile, 70:30 to 30:70). Detect impurities at 254 nm .

- GC-MS : Suitable for volatile byproducts (e.g., tert-butyl alcohol). Column: DB-5MS (30 m × 0.25 mm); He carrier gas .

- LC-HRMS : Identify non-volatile impurities (e.g., dimeric aldehydes) with exact mass accuracy (<2 ppm error) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.